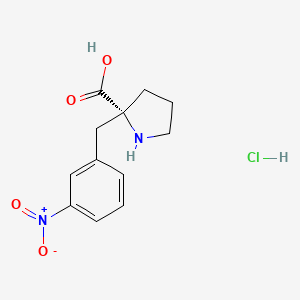
1,3-苯并噻唑-6-磺酰胺
描述
1,3-Benzothiazole-6-sulfonamide is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . The sulfonamide group attached to the benzothiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
科学研究应用
1,3-Benzothiazole-6-sulfonamide has numerous applications in scientific research:
作用机制
Target of Action
1,3-Benzothiazole-6-sulfonamide has been found to interact with several targets. It has been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antibacterial effects . For instance, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for replication and transcription. Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are necessary for DNA and RNA synthesis .
Biochemical Pathways
The affected pathways primarily involve the synthesis of essential components for bacterial survival. For example, the inhibition of dihydroorotase disrupts the de novo pyrimidine synthesis pathway, leading to a deficiency in pyrimidine nucleotides. The inhibition of DNA gyrase affects the DNA replication pathway, preventing the bacteria from replicating their DNA . The downstream effects of these disruptions include impaired DNA replication and transcription, disrupted protein synthesis, and ultimately, bacterial death .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of the action of 1,3-Benzothiazole-6-sulfonamide is the inhibition of bacterial growth. By inhibiting key enzymes involved in essential biochemical pathways, the compound disrupts the normal functioning of the bacteria, leading to their death . This makes 1,3-Benzothiazole-6-sulfonamide an effective antibacterial agent.
生化分析
Biochemical Properties
1,3-Benzothiazole-6-sulfonamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of the key interactions is with the BCL-2 family of proteins, which are involved in the regulation of apoptosis. The compound has been shown to inhibit the activity of anti-apoptotic proteins such as BCL-2 and BCL-xl, thereby promoting apoptosis in cancer cells . Additionally, 1,3-Benzothiazole-6-sulfonamide interacts with caspases, a family of enzymes that play a critical role in the execution of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
1,3-Benzothiazole-6-sulfonamide exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . This leads to the activation of caspases and the subsequent execution of programmed cell death. Furthermore, 1,3-Benzothiazole-6-sulfonamide has been shown to influence cell signaling pathways, including the mitochondrial apoptotic pathway . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-6-sulfonamide can be synthesized through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with sulfonyl chlorides under acidic conditions . Another approach includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1,3-Benzothiazole-6-sulfonamide often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production time .
化学反应分析
Types of Reactions
1,3-Benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzothiazole derivatives .
相似化合物的比较
Similar Compounds
1,2-Benzothiazole: Another isomer of benzothiazole with different chemical properties and applications.
2,1-Benzothiazole: Another structural isomer with unique biological activities.
Benzoxazole: A compound where the sulfur atom in benzothiazole is replaced with an oxygen atom, leading to different chemical behavior.
Uniqueness
1,3-Benzothiazole-6-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and enhances its biological activity. This makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRLILAOGRCMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663230 | |
| Record name | 1,3-Benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656236-38-3 | |
| Record name | 1,3-Benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 1,3-Benzothiazole-6-sulfonamide derivatives contribute to their potential diuretic activity?
A1: The research paper highlights the synthesis of various 1,3-Benzothiazole-6-sulfonamide derivatives, specifically focusing on modifications to the aromatic aldehyde moiety attached to the core structure. While the exact mechanism of action isn't explicitly described, the study suggests that the presence of specific substituents on the aromatic ring influences the diuretic potential. For instance, the compound 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb) exhibited promising diuretic activity, potentially due to the presence of the 3-hydroxyphenyl group. []
Q2: How was computational chemistry employed in this study to evaluate the 1,3-Benzothiazole-6-sulfonamide derivatives?
A2: The research utilized several computational tools to assess the synthesized compounds:
- Lipinski's Rule of Five: This rule was applied to predict the drug-likeness of the derivatives, ensuring they possess favorable properties for oral bioavailability. []
- OSIRIS software: This software was used to predict potential toxicological risks associated with the synthesized compounds. []
- MolSoft: This software package was employed to determine various molecular properties of the synthesized compounds, which likely aided in understanding their structure-activity relationships. []
- Autodock 4.0: Docking studies were performed using Autodock 4.0 to predict the binding affinity and interactions of the derivatives with potential target proteins, providing insights into their potential mechanism of action. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500198.png)


![2',6'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B1500207.png)


![1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500215.png)
![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
